molecular formula C9H9ClN2O B2416705 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide CAS No. 1237954-57-2

2-Chloro-6-cyclopropyl-pyridine-3-carboxamide

Cat. No.: B2416705
CAS No.: 1237954-57-2
M. Wt: 196.63
InChI Key: WXEXHMUJLORCET-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a cyclopropyl group at the 6-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Chlorine Atom: Chlorination of the pyridine ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or amines in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines or alcohols.

    Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amines or alcohols derived from the reduction of the carboxamide group.

Scientific Research Applications

2-Chloro-6-cyclopropyl-pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a tool to probe the function of specific proteins or enzymes in biological systems.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and cyclopropyl groups can influence the compound’s binding affinity and selectivity for its targets. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methyl-pyridine-3-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Chloro-6-ethyl-pyridine-3-carboxamide: Similar structure but with an ethyl group instead of a cyclopropyl group.

    2-Chloro-6-isopropyl-pyridine-3-carboxamide: Similar structure but with an isopropyl group instead of a cyclopropyl group.

Uniqueness

2-Chloro-6-cyclopropyl-pyridine-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-6-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)3-4-7(12-8)5-1-2-5/h3-5H,1-2H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEXHMUJLORCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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